molecular formula C10H15N B8695160 4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- CAS No. 97384-47-9

4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-

Cat. No. B8695160
CAS RN: 97384-47-9
M. Wt: 149.23 g/mol
InChI Key: LQOKMYRSZCREEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexenenitrile, 2-ethenyl-2,5-dimethyl- is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
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properties

CAS RN

97384-47-9

Product Name

4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-ethenyl-2,5-dimethylhex-4-enenitrile

InChI

InChI=1S/C10H15N/c1-5-10(4,8-11)7-6-9(2)3/h5-6H,1,7H2,2-4H3

InChI Key

LQOKMYRSZCREEC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C=C)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1 liter 4-neck flask equipped with a stirrer, reflux cooler, and dropping funnel, 48 g (1.2 moles) of solid sodium hydroxide, 200 ml of toluene and 10 g of tetrabutyl ammonium bromide were first introduced, and heated to 70° C. Within 2 hours, a mixture of 81 g (1 mole) of 2-methyl-2-butenenitrile, and 125.4 g (1.2 moles) of prenyl chloride were added dropwise while stirring. Thereupon, the reaction mixture was further stirred for 3 hours at 75° C. For processing the reaction mixture, excess sodium hydroxide and sodium chloride formed in the reaction were first washed out with water. Then the phases were separated, and the organic phase washed with water to neutrality. After withdrawing the solvent, distillation took place in vacuo in a 30 cm. Vigreux column. The yield in desired product amounted to 62 g, ; corresponding to 41% of the theoretical.
[Compound]
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solid
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48 g
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200 mL
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10 g
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81 g
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reactant
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125.4 g
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reactant
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